2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C15H15N5O3 It is characterized by the presence of a pyrimidine ring substituted with a piperazine ring, which is further substituted with a 4-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-nitrobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with pyrimidine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-[4-(4-Aminobenzoyl)piperazin-1-yl]pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a nitrobenzoyl group, leading to different chemical and biological properties.
2-(4-Methylpiperazin-1-yl)pyrimidine:
The uniqueness of this compound lies in the presence of the nitrobenzoyl group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.
Properties
IUPAC Name |
(4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJNVZXYNPDHLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328448 |
Source
|
Record name | (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
546083-14-1 |
Source
|
Record name | (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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